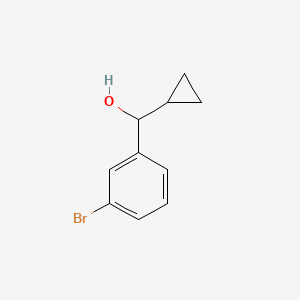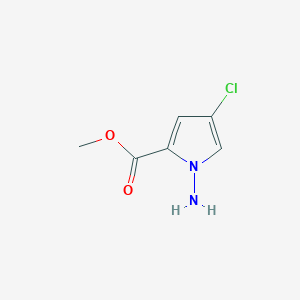
Quinuclidin-3-ylmethanol hydrochloride
Übersicht
Beschreibung
Quinuclidin-3-ylmethanol hydrochloride is a chemical compound with significant importance in various fields such as chemistry, biology, and medicine. It is a derivative of quinuclidine, a bicyclic amine, and is known for its unique structural properties and reactivity. This compound is often used as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinuclidin-3-ylmethanol hydrochloride typically involves the reduction of quinuclidin-3-one. One common method includes the reaction of quinuclidin-3-one with an alkali metal cyanide in an aqueous medium to form the corresponding hydroxycyanhydrin. This intermediate is then esterified, dehydrated using thionyl chloride, and finally hydrogenated using Raney nickel to yield quinuclidin-3-ylmethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Quinuclidin-3-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidin-3-one.
Reduction: The compound can be reduced to form quinuclidine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Quinuclidin-3-one.
Reduction: Quinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Quinuclidin-3-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of cholinergic receptor ligands and their interactions.
Medicine: It serves as a precursor for the synthesis of antimuscarinic agents and anesthetics.
Wirkmechanismus
The mechanism of action of quinuclidin-3-ylmethanol hydrochloride involves its interaction with molecular targets such as cholinergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including muscle relaxation and anesthesia. The pathways involved in these effects include the inhibition of acetylcholine binding and subsequent signal transduction .
Vergleich Mit ähnlichen Verbindungen
Quinuclidin-3-ylmethanol hydrochloride is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Quinuclidine: A bicyclic amine with similar structural properties but different reactivity.
3-Hydroxyquinuclidine: A hydroxylated derivative with distinct chemical behavior.
Quinuclidin-3-one: An oxidized form with different applications in organic synthesis
These compounds share some similarities in their chemical structure but differ significantly in their reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-5-9-3-1-7(8)2-4-9;/h7-8,10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEVUMYCORKZHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4-[(4-butylphenyl)azo]-](/img/structure/B3284794.png)


![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)










